molecular formula C11H22BrN B12627027 1-Methyl-1-(3-methyl-but-2-enyl)-piperidinium

1-Methyl-1-(3-methyl-but-2-enyl)-piperidinium

Cat. No.: B12627027
M. Wt: 248.20 g/mol
InChI Key: QKSHAOZSLUCLJQ-UHFFFAOYSA-M
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Description

1-Methyl-1-(3-methyl-but-2-enyl)-piperidinium is a chemical compound with a unique structure that includes a piperidinium ring substituted with a 3-methyl-but-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(3-methyl-but-2-enyl)-piperidinium typically involves the alkylation of piperidine with 3-methyl-but-2-enyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(3-methyl-but-2-enyl)-piperidinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinium nitrogen, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated analogs.

    Substitution: Various substituted piperidinium derivatives.

Scientific Research Applications

1-Methyl-1-(3-methyl-but-2-enyl)-piperidinium has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(3-methyl-but-2-enyl)-piperidinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    1-Methyl-1-(3-methyl-but-2-enyl)-pyrrolidinium: Similar structure but with a pyrrolidinium ring.

    1-Methyl-1-(3-methyl-but-2-enyl)-azepanium: Similar structure but with an azepanium ring.

Uniqueness: 1-Methyl-1-(3-methyl-but-2-enyl)-piperidinium is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22BrN

Molecular Weight

248.20 g/mol

IUPAC Name

1-methyl-1-(3-methylbut-2-enyl)piperidin-1-ium;bromide

InChI

InChI=1S/C11H22N.BrH/c1-11(2)7-10-12(3)8-5-4-6-9-12;/h7H,4-6,8-10H2,1-3H3;1H/q+1;/p-1

InChI Key

QKSHAOZSLUCLJQ-UHFFFAOYSA-M

Canonical SMILES

CC(=CC[N+]1(CCCCC1)C)C.[Br-]

Origin of Product

United States

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